CM-579 trihydrochloride is a novel compound recognized for its role as a reversible dual inhibitor of G9a and DNA methyltransferase, with reported inhibitory concentrations (IC50) of 16 nM and 32 nM, respectively. This compound is significant in the field of epigenetics, particularly in cancer research, due to its ability to modify gene expression through inhibition of methylation processes .
CM-579 trihydrochloride was developed as part of ongoing research into small-molecule inhibitors that can modulate epigenetic regulation. The compound falls under the category of epigenetic modulators, specifically targeting enzymes involved in histone methylation and DNA methylation, which are critical in regulating gene expression and cellular function .
The molecular structure of CM-579 trihydrochloride has been characterized using various analytical techniques, although detailed structural data is scarce. The compound's structure is essential for its function as an inhibitor.
CM-579 trihydrochloride undergoes various chemical reactions primarily related to its activity as an inhibitor. The mechanisms involve binding to the active sites of G9a and DNA methyltransferase, preventing their respective catalytic activities.
The mechanism by which CM-579 trihydrochloride exerts its effects involves:
Studies have shown that the inhibition leads to demethylation processes that can reactivate silenced genes associated with cancer progression.
Relevant analyses indicate that CM-579 maintains its integrity under various experimental conditions typical in biochemical assays .
CM-579 trihydrochloride has significant applications in scientific research, particularly in:
The compound's ability to modulate key epigenetic processes makes it a valuable tool in both basic and applied biomedical research .
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: